Simvastatin Carboxylic Acid Allyl Ester
Description
Properties
Molecular Formula |
C₂₈H₄₄O₆ |
|---|---|
Molecular Weight |
476.65 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Tables
Preparation Methods
Enzymatic Hydrolysis of Lovastatin
Lovastatin is hydrolyzed using a polypeptide esterase (e.g., SEQ ID NO:4) to cleave the methylbutyrate side chain, forming a triol acid. This step typically achieves >95% conversion efficiency under mild conditions (pH 7.0–8.5, 25–37°C). The enzyme’s selectivity ensures minimal by-product formation, a critical advantage over chemical hydrolysis.
Acylation with Allyl Groups
The triol acid is subsequently subjected to acylation using allyl chloride or allyl anhydride in the presence of a base (e.g., pyridine or DMAP). For allyl ester formation, the 4′-hydroxyl group of the lactone ring is selectively acylated. Reaction conditions (e.g., −20°C in THF) prevent undesired lactone ring opening. Yields for this step range from 70–85%, depending on the acylating agent’s stoichiometry.
Chemical Acylation Routes
Chemical methods dominate industrial-scale production due to their scalability and cost-effectiveness. Two primary strategies are employed: direct alkylation and re-esterification .
Direct Alkylation of Lovastatin Derivatives
In this approach, lovastatin’s 2-methylbutyryl side chain is replaced with an allyl ester via alkylation. The lactone ring is first converted to an alkali metal salt (e.g., potassium salt) using aqueous KOH in a hydrocarbon-alcohol solvent. Subsequent treatment with allyl bromide and a strong base (e.g., LDA) at −50°C facilitates C-alkylation.
Table 1: Reaction Parameters for Direct Alkylation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | −50°C to −25°C | 78–82 |
| Base | LDA or NaHMDS | 80 |
| Solvent | THF/Ether | 85 |
| Allyl Bromide Equiv | 1.5–2.0 | 75 |
This method avoids multi-step protection/deprotection sequences, reducing process complexity.
Re-esterification via Intermediate Silylation
Hanmi Pharmaceutical’s patented method involves silyl protection of the triol acid’s hydroxyl groups before acylation. The 4′-OH is protected with tert-butyldimethylsilyl (TBS) groups, enabling selective acylation at the 8′-position with allyloxycarbonyl chloride. Deprotection with HCl yields the allyl ester with >90% purity.
Chemoenzymatic Hybrid Approaches
Combining chemical and enzymatic steps enhances selectivity and reduces waste. Biocon India Ltd. developed a process where lovastatin is enzymatically hydrolyzed to monacolin J, which is then chemically acylated with allyl 2,2-dimethylbutyrate. The esterase from Aspergillus terreus ensures regioselective acylation at the 8′-OH, achieving 92% conversion efficiency.
Table 2: Comparison of Chemoenzymatic vs. Chemical Methods
| Metric | Chemoenzymatic | Chemical |
|---|---|---|
| Yield (%) | 85–92 | 70–82 |
| By-products | <5% | 10–15% |
| Reaction Time (h) | 24–36 | 12–18 |
| Catalyst Cost | High | Low |
Optimization of Allyl Ester Formation
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation rates but may promote lactone hydrolysis. Mixed solvents like THF/H2O (9:1) balance reactivity and stability, achieving 88% yield.
Catalytic Systems
Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel enable solvent-free acylation at 50°C, reducing environmental impact.
Challenges and Innovations
Q & A
Q. What are the common synthetic routes for preparing allyl esters of carboxylic acids, such as Simvastatin Carboxylic Acid Allyl Ester?
Methodological Answer: Allyl esters can be synthesized via direct esterification of carboxylic acids with allyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux (100–150°C, several hours) . For sensitive substrates, palladium-catalyzed methods are preferred, especially when enantioselectivity is required. Transesterification of methyl/ethyl esters with allyl alcohol or allylation of carboxylate salts using allyl halides (e.g., allyl bromide) in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts) are alternative routes . Key parameters include catalyst choice, solvent polarity, and reaction time.
Table 1: Comparison of Esterification Methods
Q. How can the physicochemical properties of this compound be characterized?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and allyl group integrity.
- HPLC-MS for purity assessment and detection of byproducts (e.g., unreacted carboxylic acid).
- Polarimetry or chiral HPLC to determine enantiomeric excess (ee) in asymmetric syntheses .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, critical for storage and reaction planning.
Advanced Research Questions
Q. How can enantioselectivity be optimized in the palladium-catalyzed allylic alkylation of Simvastatin derivatives?
Methodological Answer: Enantioselectivity depends on ligand design and reaction conditions. Use chiral bisphosphine ligands (e.g., Trost ligands) with tailored steric bulk to control stereochemistry. For example, diarylphosphine ligands with ortho-substituted aryl groups enhance ee by restricting rotational freedom in the transition state . Optimize solvent (e.g., THF or DCM), temperature (0–25°C), and Pd:ligand ratio (1:1.2–1:2) to achieve >95% ee. Monitor reaction progress via TLC and quench with aqueous NH₄Cl to preserve stereochemical integrity.
Example Protocol:
- Dissolve Simvastatin carboxylate (1 eq) and Pd₂(dba)₃ (2 mol%) in anhydrous THF.
- Add chiral ligand (4.4 mol%) and allyl carbonate (1.2 eq). Stir at 25°C for 12 h.
- Quench with NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Q. What strategies resolve contradictions in reported enantioselectivity values for allylic alkylation reactions?
Methodological Answer: Discrepancies often arise from ligand purity, solvent traces, or substrate-specific effects. To address this:
- Reproduce conditions: Ensure exact ligand:metal ratios and solvent drying (e.g., molecular sieves for THF).
- Substrate screening: Test electron-deficient vs. electron-rich carboxylates; steric hindrance at the α-position may reduce ee .
- Kinetic vs. thermodynamic control: Lower temperatures (0°C) favor kinetic products with higher ee, while higher temps (40°C) may lead to racemization.
Q. How can halogenation (e.g., bromine/iodine) of the aromatic ring in allyl ester derivatives alter biological activity?
Methodological Answer: Halogenation modulates electronic and steric properties, impacting reactivity and bioactivity. For example:
- Bromosalicylic allyl ester increases lipophilicity, enhancing cell membrane penetration for drug-release scaffolds .
- Iodosubstitution may improve radiochemical stability for imaging probes. Method: Electrophilic halogenation (e.g., NBS in DCM) at the ortho/para positions of the aromatic ring. Characterize via X-ray crystallography to confirm regioselectivity.
Q. What are the best practices for deprotecting allyl esters without racemization in sensitive intermediates?
Methodological Answer: Use Pd(0)-mediated deprotection with scavengers (e.g., morpholine or PhSiH₃) in anhydrous THF/DMF. This method avoids acidic/basic conditions that risk epimerization. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
